1-(Azetidin-3-yl)azetidine ditrifluoroacetate
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Overview
Description
1-(Azetidin-3-yl)azetidine ditrifluoroacetate is a compound that features a unique structure with two azetidine rings and a trifluoroacetate group. Azetidine is a four-membered nitrogen-containing ring, which is relatively rare in organic chemistry. The trifluoroacetate group adds to the compound’s stability and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)azetidine ditrifluoroacetate typically involves the reaction of azetidine derivatives with trifluoroacetic acid. One common method is the reaction of 1-(azetidin-3-yl)azetidine with bis(trifluoroacetic acid) under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)azetidine ditrifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine-2-one derivatives, while reduction could produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
1-(Azetidin-3-yl)azetidine ditrifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)azetidine ditrifluoroacetate involves its interaction with specific molecular targets. The azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoroacetate group can enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-1H-pyrazol-3-amine;2,2,2-trifluoroacetate
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid
- Benzyl N-[1-(azetidin-1-ium-3-yl)azetidin-1-ium-3-yl]carbamate;2,2,2-trifluoroacetate
Uniqueness
1-(Azetidin-3-yl)azetidine ditrifluoroacetate is unique due to its dual azetidine rings and the presence of the trifluoroacetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(azetidin-1-ium-3-yl)azetidin-1-ium;2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-8(3-1)6-4-7-5-6;2*3-2(4,5)1(6)7/h6-7H,1-5H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAHMWBONZOCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH+](C1)C2C[NH2+]C2.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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